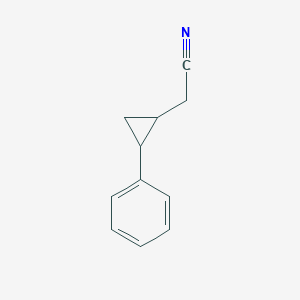

![molecular formula C13H9ClN2S2 B2964485 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine CAS No. 339018-93-8](/img/structure/B2964485.png)

2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthetic Chemistry and Fluorescence Properties

2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine and its derivatives have been synthesized through various methods, contributing significantly to the field of synthetic organic chemistry. For instance, novel fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine derivatives, have been synthesized showcasing strong solid-state fluorescence. These compounds were prepared from heterocyclic ketene dithioacetals and analyzed for their absorption and emission properties, which were quantitatively reproduced through ab initio quantum-chemical calculations (Yokota et al., 2012).

Biological Evaluation

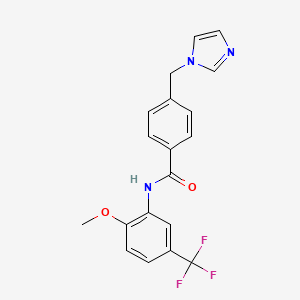

Research into 5-hydroxymethylpyrimidine derivatives, structurally similar to 2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine, has revealed a variety of bioactivities. These derivatives have been characterized and evaluated for cytotoxic properties against both normal and cancer cell lines. Notably, derivatives with benzylsulfanyl groups have shown moderate anticancer properties and specific compounds have demonstrated promising IC50 concentrations for further in silico study. Additionally, only derivatives with certain substituents exhibited antibacterial properties, with a specific focus on antifungal action (Stolarczyk et al., 2021).

Antimicrobial Activity

The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives has been a subject of investigation, with certain compounds evaluated for their effectiveness against a range of pathogens. For instance, novel benzothieno[3,2-d]pyrimidine derivatives have been prepared and assessed for their fungicidal activities, showing significant inhibition rates against various fungi at certain concentrations (Xu et al., 2018).

Spectroscopic Investigation and Molecular Docking Study

A comprehensive spectroscopic investigation of a specific 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was conducted, revealing insights into its vibrational properties, molecular orbitals, and potential as a chemotherapeutic agent. Molecular docking studies suggested that the compound could exhibit inhibitory activity against certain targets, indicating its potential utility in anti-diabetic therapy (Alzoman et al., 2015).

Safety and Hazards

作用機序

Target of Action

It is known that pyrimidine derivatives, including thieno[3,2-d]pyrimidines, have a broad spectrum of biological activities . They are often involved in inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives are known to exert their effects through different action mechanisms, one of which is inhibiting protein kinases . These compounds may bind to the active site of these enzymes, preventing them from catalyzing the transfer of phosphate groups to specific substrates, thereby disrupting cellular signaling processes .

Biochemical Pathways

For instance, they can inhibit the activity of protein kinases involved in various cellular signaling processes, such as cell growth regulation, differentiation, migration, and metabolism . This can lead to downstream effects like the disruption of cell cycle progression and induction of apoptosis .

Result of Action

The inhibition of protein kinases by pyrimidine derivatives can disrupt cellular signaling processes, potentially leading to the disruption of cell cycle progression and induction of apoptosis .

特性

IUPAC Name |

2-benzylsulfanyl-4-chlorothieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S2/c14-12-11-10(6-7-17-11)15-13(16-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWFWMUZCFLSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2964408.png)

![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)

![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)

![Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate](/img/structure/B2964425.png)